molecular formula C11H17NO2 B1531324 1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol CAS No. 1468954-03-1

1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol

Cat. No. B1531324
M. Wt: 195.26 g/mol
InChI Key: ODFUAIHWJAHUEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing furan rings, such as “1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol”, can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .

Scientific Research Applications

Catalytic Reduction of Biomass-Derived Furanic Compounds

Furfural and its derivatives, closely related to the furan component in the target molecule, are pivotal in biorefinery for producing biofuels and chemicals. Research demonstrates the catalytic reduction of furfural or 5-hydroxymethylfurfural (HMF) with hydrogen over heterogeneous catalysts, highlighting the process's versatility to produce various valuable chemicals, including furfuryl alcohol and cyclopentanone derivatives (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis of Complex Cyclopentane Derivatives

Cyclopentane structures, similar to cyclopentan-1-ol, are synthesized through various chemical reactions, showcasing their potential in creating complex organic molecules for material science, pharmaceuticals, and chemical research. For example, the synthesis of complex cyclopentane derivatives involves multiple steps, including cyclizations and rearrangements, indicating the structural versatility and application potential of such compounds (Gimazetdinov et al., 2016).

Development of Energetic Materials

Compounds with furan rings have been explored for creating insensitive energetic materials. These developments are significant for improving safety and performance in various applications, from military to industrial uses. The synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as energetic materials highlights the potential of furan-containing compounds in this field (Yu et al., 2017).

Biobased Polymers from Furan Derivatives

The synthesis of biobased polyesters using furan derivatives, such as 2,5-bis(hydroxymethyl)furan, demonstrates the application of furan-based compounds in creating environmentally friendly materials. These polymers have potential applications in packaging, textiles, and biodegradable products, showcasing the sustainability aspect of furan-derived compounds (Jiang et al., 2014).

properties

IUPAC Name

1-[(furan-2-ylmethylamino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-11(5-1-2-6-11)9-12-8-10-4-3-7-14-10/h3-4,7,12-13H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFUAIHWJAHUEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCC2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[(Furan-2-yl)methyl]amino}methyl)cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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